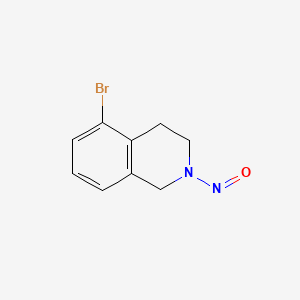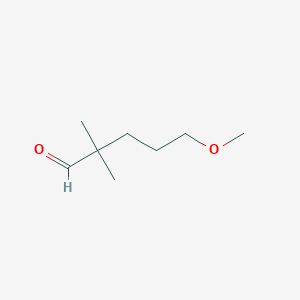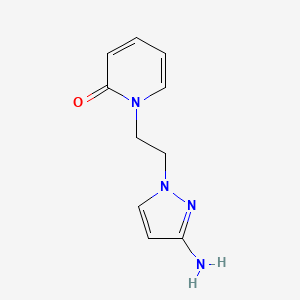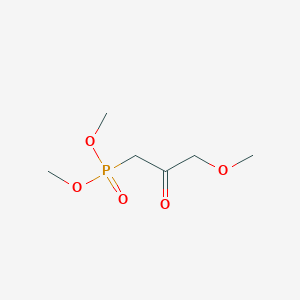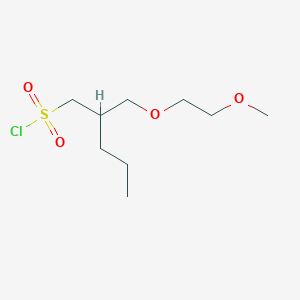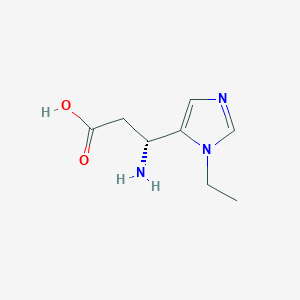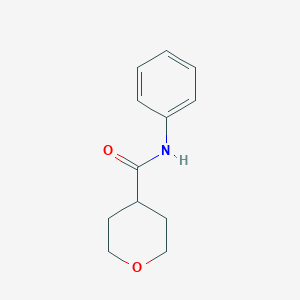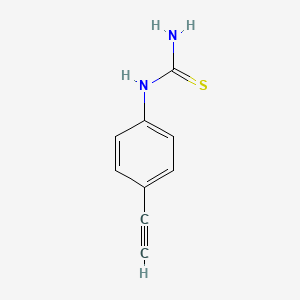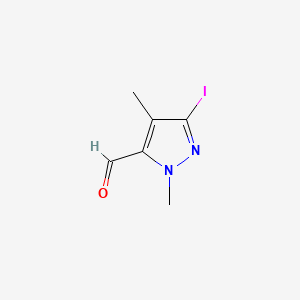
3-iodo-1,4-dimethyl-1H-pyrazole-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-iodo-1,4-dimethyl-1H-pyrazole-5-carbaldehyde is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an iodine atom at position 3, two methyl groups at positions 1 and 4, and an aldehyde group at position 5. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-1,4-dimethyl-1H-pyrazole-5-carbaldehyde typically involves the iodination of 1,4-dimethyl-1H-pyrazole-5-carbaldehyde. One common method is the electrophilic substitution reaction using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds as follows:
- Dissolve 1,4-dimethyl-1H-pyrazole-5-carbaldehyde in an appropriate solvent, such as acetic acid.
- Add iodine and the oxidizing agent to the solution.
- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Isolate the product by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
3-iodo-1,4-dimethyl-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.
Major Products Formed
Substitution: Formation of 3-substituted-1,4-dimethyl-1H-pyrazole-5-carbaldehyde derivatives.
Oxidation: Formation of 3-iodo-1,4-dimethyl-1H-pyrazole-5-carboxylic acid.
Reduction: Formation of 3-iodo-1,4-dimethyl-1H-pyrazole-5-methanol.
科学研究应用
3-iodo-1,4-dimethyl-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory, anti-cancer, or anti-microbial properties.
Material Science: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Chemical Synthesis: It acts as a building block for the synthesis of more complex heterocyclic compounds, facilitating the exploration of new chemical entities with diverse functionalities.
作用机制
The mechanism of action of 3-iodo-1,4-dimethyl-1H-pyrazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the iodine atom and the aldehyde group can influence its reactivity and binding affinity, making it a versatile compound for drug design and development.
相似化合物的比较
3-iodo-1,4-dimethyl-1H-pyrazole-5-carbaldehyde can be compared with other pyrazole derivatives, such as:
3-chloro-1,4-dimethyl-1H-pyrazole-5-carbaldehyde: Similar structure but with a chlorine atom instead of iodine, which may result in different reactivity and biological activity.
3-bromo-1,4-dimethyl-1H-pyrazole-5-carbaldehyde: Contains a bromine atom, offering a balance between the reactivity of chlorine and iodine derivatives.
1,4-dimethyl-1H-pyrazole-5-carbaldehyde: Lacks the halogen substituent, making it less reactive in substitution reactions but still valuable as a synthetic intermediate.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C6H7IN2O |
|---|---|
分子量 |
250.04 g/mol |
IUPAC 名称 |
5-iodo-2,4-dimethylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C6H7IN2O/c1-4-5(3-10)9(2)8-6(4)7/h3H,1-2H3 |
InChI 键 |
FJGJONQBEKYFGG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N(N=C1I)C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


